4-Hydroxybutyl methacrylate (4-HBMA, CAS 29008-35-3) is a specialized hydroxyl-functionalized methacrylic monomer featuring a four-carbon aliphatic spacer terminating in a primary hydroxyl group. In industrial procurement and advanced materials science, it serves as a critical building block for flexible, hydrophilic polymers, thermoresponsive hydrogels, and high-performance 2K polyurethane clearcoats. Its defining baseline properties include a specific balance of moderate hydrophobicity (aqueous solubility of ~20 g/L at 70 °C) and unhindered terminal reactivity [1]. Buyers typically select 4-HBMA over shorter-chain analogs when formulations require enhanced polymer chain mobility, lower glass transition temperatures (Tg), and highly efficient post-polymerization crosslinking sites [2].
Substituting 4-HBMA with common in-class analogs like 2-Hydroxyethyl methacrylate (HEMA) or 2-Hydroxypropyl methacrylate (HPMA) fundamentally alters polymerization kinetics, phase behavior, and thermo-mechanical properties [1]. HEMA is highly water-miscible, driving solution or dispersion polymerization, whereas the limited aqueous solubility of 4-HBMA dictates an emulsion polymerization pathway, which is critical for forming specific self-assembled nanostructures [2]. Furthermore, HPMA predominantly offers a sterically hindered secondary hydroxyl group, which slows down crosslinking reactions with polyisocyanates in coating formulations. Using HEMA instead of 4-HBMA also results in a significantly higher Tg and reduced chain flexibility, leading to brittle films or hydrogels that fail mechanical stress requirements in flexible applications [3].
The length of the aliphatic spacer drastically alters the monomer's interaction with water during polymerization. 4-HBMA has an aqueous solubility of approximately 20 g/L at 70 °C, making it largely water-immiscible under typical RAFT conditions [1]. In contrast, HPMA has a solubility of ~100 g/L, and HEMA is fully miscible [2]. This 5-fold reduction in solubility compared to HPMA forces 4-HBMA into an aqueous emulsion polymerization mechanism rather than a dispersion mechanism.
| Evidence Dimension | Aqueous solubility at 70 °C |
| Target Compound Data | 20 g/L (4-HBMA) |
| Comparator Or Baseline | 100 g/L (HPMA) / Fully miscible (HEMA) |
| Quantified Difference | 5x lower solubility than HPMA |
| Conditions | Aqueous RAFT polymerization at 70 °C |
This limited solubility is essential for buyers targeting polymerization-induced self-assembly (PISA), as it enables the formation of distinct, thermoreversible nano-morphologies (e.g., spheres, worms, vesicles) inaccessible with water-miscible analogs.
In the formulation of 2K polyurethane clearcoats, the type of hydroxyl group dictates the curing kinetics. 4-HBMA provides an unhindered primary hydroxyl group situated at the end of a flexible 4-carbon spacer [1]. HPMA, conversely, provides a sterically hindered secondary hydroxyl group. The primary hydroxyl in 4-HBMA reacts significantly faster with polyisocyanates, yielding a higher crosslink density and a more uniform polymer network compared to secondary hydroxyls [2].
| Evidence Dimension | Hydroxyl availability and steric hindrance |
| Target Compound Data | 100% primary hydroxyl on a flexible 4-carbon spacer (4-HBMA) |
| Comparator Or Baseline | Predominantly secondary hydroxyl on a 3-carbon spacer (HPMA) |
| Quantified Difference | Faster reaction kinetics and higher crosslinking efficiency |
| Conditions | Crosslinking with polyisocyanates in 2K coating formulations |
For industrial coatings procurement, the primary hydroxyl of 4-HBMA ensures rapid curing and superior mechanical film properties without requiring excessive catalyst loading.
The length of the pendant aliphatic chain directly controls the flexibility of the resulting polymer. Poly(2-hydroxyethyl methacrylate) (PHEMA) is rigid at room temperature, with a well-documented Tg typically ranging from 80 to 110 °C [1]. In contrast, the 4-carbon spacer in poly(4-hydroxybutyl methacrylate) (PHBMA) significantly lowers the Tg, providing much greater chain mobility at ambient and moderate temperatures [2]. This lower Tg allows PHBMA-based block copolymers to undergo thermoreversible morphological transitions (e.g., from spheres to worms at 58 °C) that are impossible for rigid PHEMA [3].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Significantly lower Tg, enabling thermoreversible mobility at <60 °C (PHBMA) |
| Comparator Or Baseline | 80–110 °C (PHEMA) / 76–95 °C (PHPMA) |
| Quantified Difference | Substantial reduction in Tg leading to higher free volume and flexibility |
| Conditions | Thermal analysis of homopolymers and block copolymer transitions |
Procurement of 4-HBMA is essential for formulations like flexible adhesives, soft contact lenses, and responsive hydrogels where the brittleness of HEMA-based polymers would cause mechanical failure.
Because 4-HBMA features a highly reactive primary hydroxyl group on a flexible 4-carbon spacer, it is a highly effective choice for synthesizing acrylic polyols used in 2K polyurethane systems. It ensures faster crosslinking with polyisocyanates than HPMA and provides a more flexible, impact-resistant cured film than HEMA [1].
The specific aqueous solubility of 4-HBMA (~20 g/L at 70 °C) makes it an ideal core-forming monomer for RAFT aqueous emulsion polymerization. It allows researchers to reproducibly target complex, thermoreversible nano-morphologies (such as spheres, worms, and vesicles) that cannot be formed using fully water-miscible monomers like HEMA [2].
Due to the significantly lower Tg of its homopolymer compared to PHEMA, 4-HBMA is procured for hydrogels and soft biomedical devices (e.g., advanced contact lenses or tissue engineering scaffolds) that require a balance of hydrophilicity and high mechanical flexibility without brittle failure [3].